molecular formula C15H20O4 B2355403 (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 337518-87-3

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B2355403
CAS No.: 337518-87-3
M. Wt: 264.321
InChI Key: TWMRLCPQQCHIBH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features a benzyl group, a tert-butoxy group, and a butanoic acid moiety

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids, from which this compound is derived, are known to be involved in peptide synthesis . They can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Boc-protected amino acids, from which this compound is derived, are used in peptide synthesis . Therefore, it can be inferred that this compound may affect peptide synthesis pathways.

Pharmacokinetics

Boc-protected amino acids, from which this compound is derived, are known to be soluble in polar solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given that it’s a derivative of boc-protected amino acids, it’s likely that the compound may play a role in peptide synthesis .

Action Environment

The solubility properties of boc-protected amino acids, from which this compound is derived, suggest that the compound’s action may be influenced by the polarity of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols .

Properties

IUPAC Name

(2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMRLCPQQCHIBH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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